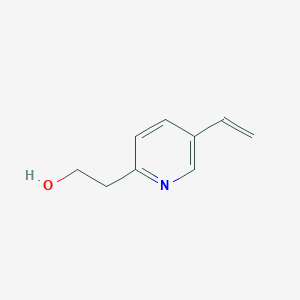
2-Pyridineethanol, 5-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineethanol, 5-ethenyl- is a chemical compound which is widely used in scientific research. It is also known as vinyl pyridine ethanol or 5-(2-hydroxyethyl) pyridine. This compound is an important building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Pyridineethanol, 5-ethenyl- is not well understood. However, it has been shown to exhibit biological activity by binding to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Pyridineethanol, 5-ethenyl- can exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Pyridineethanol, 5-ethenyl- in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the preparation of metal complexes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be followed.
Orientations Futures
There are many potential future directions for the use of 2-Pyridineethanol, 5-ethenyl- in scientific research. One direction is the development of new metal complexes for use in catalysis and material science. Another direction is the exploration of the biological activity of this compound and its potential use in drug discovery research. Additionally, the use of 2-Pyridineethanol, 5-ethenyl- in the development of new materials with unique properties is an exciting area of research.
Méthodes De Synthèse
The synthesis of 2-Pyridineethanol, 5-ethenyl- can be achieved through the reaction of 2-pyridinecarboxaldehyde with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of 5-(2-hydroxyethyl) pyridine, which can then be converted into 2-Pyridineethanol, 5-ethenyl- through a dehydration reaction.
Applications De Recherche Scientifique
2-Pyridineethanol, 5-ethenyl- is widely used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal complexes, which have potential applications in catalysis, organic synthesis, and material science. Furthermore, this compound has been shown to exhibit biological activity, making it an interesting target for drug discovery research.
Propriétés
Numéro CAS |
16222-94-9 |
|---|---|
Nom du produit |
2-Pyridineethanol, 5-ethenyl- |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(5-ethenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |
Clé InChI |
RDDTWVGYAHLVOK-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=C(C=C1)CCO |
SMILES canonique |
C=CC1=CN=C(C=C1)CCO |
Autres numéros CAS |
16222-94-9 |
Synonymes |
2-Ethenylpyrid-2-yl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



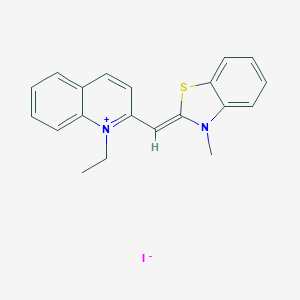
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
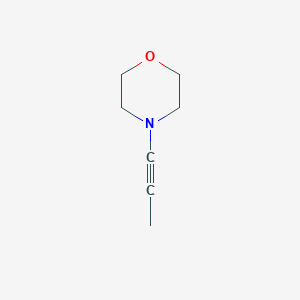
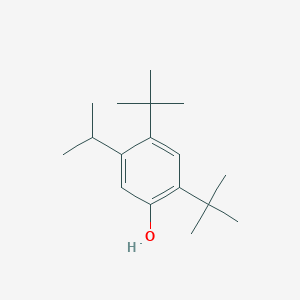
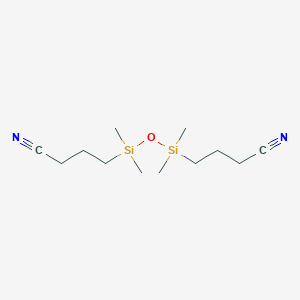
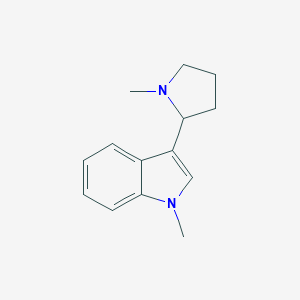
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
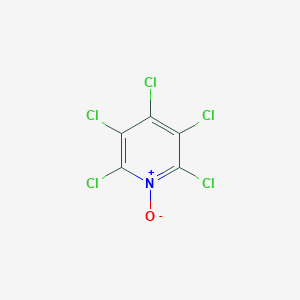
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
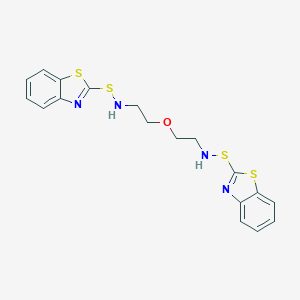
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)